Superior Potency Against Wild-Type HIV-1 and Gag Polymorphic Variants Relative to Bevirimat
HIV-1 inhibitor-60 (GSK2838232) demonstrates potent and consistent activity against both wild-type HIV-1 (NL4-3) and the V370A Gag mutant, a key polymorphism that confers resistance to the first-generation maturation inhibitor bevirimat [1]. Bevirimat's clinical utility is limited to approximately 40% of HIV-1 patients due to polymorphisms in the 369-370 region of Gag [1]. In contrast, GSK2838232 maintains equivalent potency against the V370A mutant, addressing a major limitation of the first-generation compound [1].
| Evidence Dimension | In vitro antiviral potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.81 nM against NL4-3 wild-type; IC50 = 0.71 nM against V370A mutant |
| Comparator Or Baseline | Bevirimat: limited clinical utility to ~40% of HIV-1 patients due to Gag polymorphisms (specific IC50 values not provided in abstract, but polymorphism liability clearly established) |
| Quantified Difference | Negligible potency shift (0.10 nM) for GSK2838232 vs. significant potency loss for bevirimat against V370A mutant |
| Conditions | MT-4 cell assay; HIV-1 NL4-3 strain and V370A mutant |
Why This Matters
This data confirms HIV-1 inhibitor-60 retains full antiviral activity against a clinically prevalent polymorphism that cripples bevirimat, making it essential for studies requiring broad Gag polymorphic coverage.
- [1] GSK2838232, a Second Generation HIV-1 Maturation Inhibitor With an Optimized Virology Profile. CROI Conference 2015. Abstract. View Source
